molecular formula C19H20N2O B5671979 2-(3-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline

2-(3-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No. B5671979
M. Wt: 292.4 g/mol
InChI Key: KFJCGOHIAXMICK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of beta-carboline derivatives often involves conventional methods that lead to various functionalized compounds. For example, 1-(3,4-dihydroxybenzyl)-1,2,3,4-tetrahydro-β-carboline and its 9-methyl analogue have been synthesized, showcasing the versatility in modifying the beta-carboline core to achieve desired substituents (Harley-Mason & Waterfield, 1963). Similarly, the incorporation of methoxy and benzyl groups into the beta-carboline framework has been explored, demonstrating the ability to introduce various functional groups to alter the compound's properties (Yakhontov et al., 1975).

Molecular Structure Analysis

The molecular structure of beta-carbolines, including 2-(3-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline, is characterized by a fused pyridoindole core, which is fundamental to their biological activity. Advanced techniques such as NMR, UV, IR, MS, and X-ray diffraction have been employed to characterize these structures, providing detailed insights into their configuration and conformation (Arshad et al., 2020).

Chemical Reactions and Properties

Beta-carboline derivatives undergo various chemical reactions, such as rearrangements and reactions with acetic anhydride, highlighting their reactive nature and the potential for further chemical modifications. These reactions not only expand the chemical diversity of the beta-carboline family but also allow for the exploration of their biological significance (Harley-Mason & Waterfield, 1963); (Yakhontov et al., 1975).

Physical Properties Analysis

The physical properties of beta-carbolines, including solubility, melting point, and crystallinity, are crucial for their pharmacological application. These properties can be influenced by the specific substituents and their positions on the beta-carboline core, as evidenced by studies on various derivatives (Arshad et al., 2020).

properties

IUPAC Name

2-[(3-methoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-22-15-6-4-5-14(11-15)12-21-10-9-17-16-7-2-3-8-18(16)20-19(17)13-21/h2-8,11,20H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJCGOHIAXMICK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCC3=C(C2)NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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